molecular formula C11H14O3 B11951721 Carbonic acid, ethyl 3,5-dimethylphenyl ester CAS No. 26177-58-2

Carbonic acid, ethyl 3,5-dimethylphenyl ester

Cat. No.: B11951721
CAS No.: 26177-58-2
M. Wt: 194.23 g/mol
InChI Key: WEUBQPZGDAHPLO-UHFFFAOYSA-N
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Description

Ethyl 3,5-xylyl carbonate: is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.232 g/mol It is a carbonate ester derived from 3,5-dimethylphenol (xylenol) and ethyl chloroformate

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5-xylyl carbonate can be synthesized through the reaction of 3,5-dimethylphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester bond .

Industrial Production Methods: While specific industrial production methods for ethyl 3,5-xylyl carbonate are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-xylyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Substitution: Alkyl or aryl halides in the presence of a base.

Major Products Formed:

    Hydrolysis: 3,5-dimethylphenol and ethanol.

    Transesterification: Various carbonate esters depending on the alcohol used.

    Substitution: Substituted carbonate esters with different alkyl or aryl groups.

Scientific Research Applications

Ethyl 3,5-xylyl carbonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3,5-xylyl carbonate primarily involves its reactivity as a carbonate ester. It can act as a carbonyl source in various chemical reactions, facilitating the formation of new carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Uniqueness: Ethyl 3,5-xylyl carbonate is unique due to its specific reactivity and the balance between its hydrophobic and hydrophilic properties, making it suitable for various applications in organic synthesis and materials science.

Properties

CAS No.

26177-58-2

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(3,5-dimethylphenyl) ethyl carbonate

InChI

InChI=1S/C11H14O3/c1-4-13-11(12)14-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3

InChI Key

WEUBQPZGDAHPLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC(=CC(=C1)C)C

Origin of Product

United States

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